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Introduction
JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor

2 (mGlu2), a target of significant interest for the development of novel antipsychotic and

anxiolytic therapies. A critical attribute for any centrally acting therapeutic is its ability to

effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site

of action within the brain. This technical guide provides a comprehensive overview of the

available data on the brain penetrance and bioavailability of JNJ-42153605, offering valuable

insights for researchers in the field of neuropharmacology and drug discovery.

Pharmacokinetic Profile: Bioavailability
The oral bioavailability of a drug is a key determinant of its clinical utility. Studies in preclinical

species have characterized the bioavailability of JNJ-42153605, providing a foundation for

understanding its absorption and first-pass metabolism.
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Species Bioavailability (%) Route of Administration

Rat 35% Oral

Dog 18-33% Oral

Table 1: Oral Bioavailability of

JNJ-42153605 in Preclinical

Species.[1]

The moderate bioavailability observed in both rat and dog models suggests that a reasonable

fraction of the orally administered dose reaches systemic circulation.[1]

Central Nervous System Penetrance
Evidence suggests that JNJ-42153605 effectively penetrates the central nervous system, a

prerequisite for its pharmacological activity on mGlu2 receptors in the brain. In vivo studies

have demonstrated centrally mediated effects, such as the suppression of REM sleep in rats

following oral administration, indicating that the compound reaches its target in the brain.[1][2]

[3]

While specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain-to-

plasma ratio (Kp,uu) for JNJ-42153605 are not extensively detailed in the public domain, the

observed in vivo efficacy in central nervous system-related models strongly supports its brain-

penetrant nature.[2][3]

Experimental Methodologies
The determination of key pharmacokinetic parameters such as bioavailability and the

assessment of central nervous system effects rely on established experimental protocols.

Oral Bioavailability Studies
The assessment of oral bioavailability typically involves the following steps:
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Caption: Workflow for a typical oral bioavailability study.

A known dose of the compound is administered orally to one group of animals and

intravenously to another. Blood samples are collected at various time points, and the

concentration of the drug in the plasma is determined using a sensitive analytical method like

liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma

concentration-time curve (AUC) is calculated for both routes of administration, and the oral

bioavailability (F%) is determined by comparing the dose-normalized AUC values.

In Vivo Models for CNS Effects
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To assess the central activity of JNJ-42153605, researchers have utilized models that are

sensitive to the modulation of mGlu2 receptors.

Phencyclidine (PCP)-Induced Hyperlocomotion: This model is often used to screen for potential

antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in

rodents that is considered to be a model of certain aspects of psychosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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